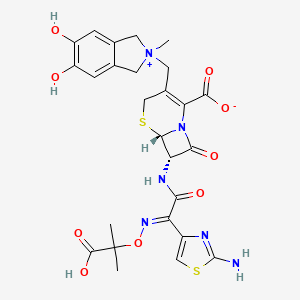

BO-1236

Description

Properties

CAS No. |

105358-77-8 |

|---|---|

Molecular Formula |

C26H28N6O9S2 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1 |

InChI Key |

QDBUMQXESHMJDI-AVRDEDQJSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

105358-77-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate BO 1236 BO-1236 L 658310 L-658,310 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of CER-1236: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound initially inquired about as "BO-1236" has been identified through comprehensive research as CER-1236 , a Chimeric Engulfment Receptor T-cell therapy. This guide will focus on the publicly available scientific and clinical data for CER-1236.

Executive Summary

CER-1236 is an investigational autologous T-cell immunotherapy being developed by CERo Therapeutics. It represents a novel approach in cancer treatment by engineering T-cells to not only recognize and kill cancer cells but also to engulf and present tumor antigens, thereby stimulating a broader and more durable anti-tumor immune response. This dual mechanism of action, combining the cytotoxic capabilities of T-cells with the phagocytic function of myeloid cells, positions CER-1236 as a promising candidate for the treatment of both hematological malignancies and solid tumors. Preclinical studies have demonstrated its potential in various cancer models, and it is currently being evaluated in Phase 1 clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer

The central innovation of CER-1236 lies in its Chimeric Engulfment Receptor (CER). This engineered receptor endows T-cells with the ability to recognize phosphatidylserine (PS), a phospholipid that is typically sequestered on the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of cancer cells—a phenomenon often referred to as an "eat me" signal.[1]

The CER-1236 construct is a fusion of several key protein domains:

-

Extracellular Domain: The IgV domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4). TIM-4 is a natural receptor for phosphatidylserine, mediating the clearance of apoptotic cells by phagocytes.[1][2]

-

Transmembrane Domain: A standard transmembrane domain to anchor the receptor in the T-cell membrane.

-

Intracellular Signaling Domains: A combination of signaling domains including CD28, the zeta chain of the T-cell receptor (TCR)/CD3 complex (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2]

This unique combination of domains orchestrates a two-pronged anti-tumor response upon engagement with PS on cancer cells:

-

Direct Cytotoxicity: The CD28 and CD3ζ signaling domains are classical T-cell co-stimulatory and activation domains. Their activation upon PS binding triggers the standard cytotoxic machinery of the T-cell, leading to the release of granzymes and perforin, which induce apoptosis in the target cancer cell.[2]

-

Phagocytosis and Antigen Presentation: The TIM-4 extracellular domain, in conjunction with the TLR2 signaling domain, initiates a phagocytic-like engulfment of the tumor cell or its fragments.[2] This process allows the CER-1236 T-cell to internalize tumor-associated antigens (TAAs). These TAAs are then processed and presented on the T-cell's surface via MHC class I molecules. This cross-presentation can then prime and activate other bystander T-cells, broadening the anti-tumor immune response to a wider array of tumor antigens and potentially overcoming tumor antigen heterogeneity and escape.[2]

Signaling Pathway of CER-1236 Activation

Preclinical Data

Preclinical studies have provided the foundational evidence for the dual mechanism of action and anti-tumor efficacy of CER-1236. This data has been presented at scientific conferences, including the Society for Immunotherapy of Cancer (SITC) conference.[3][4]

Target Expression on Tumor Cells

A prerequisite for the activity of CER-1236 is the surface expression of its target, phosphatidylserine (TIM-4 ligand), on cancer cells. Studies have confirmed TIM-4-L expression on various cancer cell lines.

| Cell Line | Cancer Type | TIM-4-L Expression (%) | Reference |

| A2780 | Ovarian Cancer | 28.9 | [3] |

| Kuramochi | Ovarian Cancer | 31.4 | [3] |

| SKOV-3 | Ovarian Cancer | 19.9 | [3] |

Table 1: TIM-4-L Expression on Ovarian Cancer Cell Lines.

Interestingly, exposure of ovarian cancer cell lines to the secreted factors from stimulated CER-1236 T-cells led to an increase in TIM-4-L expression, suggesting a potential positive feedback loop.[3]

In Vitro Cytotoxicity

The ability of CER-1236 to directly kill cancer cells has been demonstrated in co-culture assays.

| Target Cell Line | Cancer Type | Effector:Target Ratio | Cytotoxicity (%) | Reference |

| Kuramochi | Ovarian Cancer | 2:1 | 52.4 | [3] |

| SKOV-3 | Ovarian Cancer | 2:1 | 70.1 | [3] |

Table 2: In Vitro Cytotoxicity of CER-1236 against Ovarian Cancer Cell Lines.

In Vivo Efficacy and Safety

In vivo studies using preclinical murine models have been conducted to assess the anti-tumor activity and safety of CER-1236. While specific tumor growth inhibition data is not yet publicly available in detail, reports indicate potent in vivo anti-tumor activity.[5] A safety and toxicology assessment in NSG MHC I/II double knockout mice showed T-cell engraftment in lymphoid organs without any clinically relevant toxicities at doses of 0.25 and 2.5 million CER-1236 T-cells per mouse, with measurements taken at 3 and 28 days post-infusion.[3]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of CER-1236, based on available information.

Generation of CER-1236 T-Cells

Autologous T-cells are genetically modified to express the Chimeric Engulfment Receptor.

-

T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Transduction: A lentiviral vector is used to transduce the T-cells with the gene encoding the CER-1236 construct. This process is performed in a closed and automated system such as a CliniMACS Prodigy®.[3]

-

Expansion: The engineered T-cells are expanded in culture to achieve a sufficient number for therapeutic administration.

In Vitro Cytotoxicity Assay

This assay measures the ability of CER-1236 T-cells to kill target cancer cells.

-

Cell Lines: Target cancer cell lines (e.g., Kuramochi, SKOV-3) and effector CER-1236 T-cells are prepared.

-

Co-culture: The effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 2:1) for a defined period.

-

Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based assays that measure the percentage of dead target cells.

Phagocytosis Assay

This assay evaluates the engulfment of tumor cells by CER-1236 T-cells.

-

Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome).

-

Co-culture: Labeled tumor cells are co-cultured with CER-1236 T-cells.

-

Quantification: The uptake of the fluorescently labeled tumor cells by the CER-1236 T-cells is quantified by flow cytometry or fluorescence microscopy.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of CER-1236 in a living organism.

-

Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human tumor and T-cells.

-

Tumor Implantation: Human cancer cells are implanted into the mice, either subcutaneously or orthotopically.

-

Treatment: Once tumors are established, mice are treated with an intravenous infusion of CER-1236 T-cells.

-

Efficacy Assessment: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging.

Experimental Workflow

Clinical Development

CER-1236 is currently in Phase 1 clinical development for two main indications:

-

Acute Myeloid Leukemia (AML): A Phase 1/1b, multi-center, open-label, dose-escalation study is evaluating the safety and preliminary efficacy of CER-1236 in patients with relapsed/refractory AML or those with measurable residual disease.[6]

-

Advanced Solid Tumors: An Investigational New Drug (IND) application has been cleared by the FDA for a Phase 1 trial of CER-1236 in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[7]

Conclusion

CER-1236 represents a promising and innovative approach to cancer immunotherapy. Its unique dual mechanism of action, which combines direct T-cell cytotoxicity with phagocytosis and subsequent antigen presentation, has the potential to overcome some of the limitations of current cancer therapies, such as tumor antigen heterogeneity and immune escape. The preclinical data to date are encouraging, demonstrating anti-tumor activity and a favorable safety profile. The ongoing Phase 1 clinical trials will be crucial in determining the safety and efficacy of CER-1236 in patients and its potential as a future therapeutic option for a range of cancers.

Logical Relationship Diagram

References

- 1. Facebook [cancer.gov]

- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tipranks.com [tipranks.com]

- 5. researchgate.net [researchgate.net]

- 6. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]

- 7. targetedonc.com [targetedonc.com]

Uncharted Territory: The Enigma of BO-1236 in Scientific Literature

A comprehensive search of publicly available scientific and technical databases has revealed no specific information regarding a compound designated as "BO-1236." This suggests that "this compound" may be an internal, unpublished codename for a novel therapeutic candidate, a compound that has not yet been disclosed in patents or peer-reviewed literature, or potentially a hypothetical molecule for the purposes of this request.

Consequently, the creation of an in-depth technical guide detailing the discovery, synthesis pathway, quantitative data, and experimental protocols for this compound is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows cannot be fulfilled without foundational information on the compound .

One search result referenced a biosynthetic pathway in the microorganism Vibrio cholerae O1 MJ-1236, specifically the "Terpenoid backbone biosynthesis" pathway.[1] However, this pertains to the metabolic pathways within a specific bacterial strain and does not describe a discrete, synthesized compound with the identifier "this compound."

For researchers, scientists, and drug development professionals interested in the discovery and synthesis of novel compounds, the typical journey from initial finding to a comprehensive data package involves several key stages, each generating a wealth of technical information. A generalized workflow for such a process is outlined below.

A Generalized Framework for Compound Discovery and Development

Should information on this compound become publicly available, a technical guide would be structured to include the following sections:

1. Discovery and Lead Identification: This section would detail the initial screening campaign or rational design process that led to the identification of this compound. It would include information on the biological target, the screening assays employed, and the structure-activity relationships (SAR) of the initial hits.

2. Synthesis Pathway and Process Chemistry: A detailed description of the synthetic route to this compound would be provided, including starting materials, reagents, reaction conditions, and purification methods. This would be accompanied by a logical flowchart illustrating the key synthetic steps.

Caption: A generalized workflow for the chemical synthesis of a target compound.

3. In Vitro Biological Characterization: This would present quantitative data from a battery of in vitro assays.

-

Table 1: In Vitro Potency and Selectivity of this compound

Assay Type Target/Cell Line Metric (e.g., IC50, EC50, Ki) Value (nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

-

Table 2: ADME Profile of this compound

Parameter Assay Result Solubility Data Not Available Data Not Available Permeability Data Not Available Data Not Available | Metabolic Stability | Data Not Available | Data Not Available |

4. Mechanism of Action and Signaling Pathways: Elucidation of how this compound exerts its biological effect would be described, supported by a signaling pathway diagram.

Caption: A hypothetical signaling cascade initiated by the binding of a compound.

5. In Vivo Efficacy and Pharmacokinetics: Data from preclinical animal models would be summarized.

-

Table 3: In Vivo Efficacy of this compound

Animal Model Dosing Regimen Efficacy Endpoint Result | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

-

Table 4: Pharmacokinetic Parameters of this compound

Species Route T1/2 (h) Cmax (ng/mL) AUC (ng*h/mL) Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

6. Experimental Protocols: This section would provide detailed, step-by-step methodologies for the key assays and synthetic procedures mentioned in the guide, enabling reproducibility.

Until information regarding "this compound" is made publicly available, the scientific community awaits the disclosure of what could be a promising new area of research. We encourage the originators of this query to provide a more specific chemical name, CAS number, or relevant publication to enable a thorough and accurate response.

References

In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent

South San Francisco, CA – Preliminary in vitro studies of BO-1236, a novel chimeric engulfment receptor (CER) T-cell therapy, have demonstrated its potential as a potent, dual-function immuno-oncology agent. Developed by CERo Therapeutics, this compound is engineered to target the "eat me" signal, phosphatidylserine (PS), on tumor cells, initiating a two-pronged attack through both direct T-cell mediated cytotoxicity and phagocytosis. These early findings highlight the promise of this compound in targeting a broad range of cancers, including solid tumors and hematologic malignancies.

This compound is a complex engineered T-cell product that incorporates the extracellular domain of TIM-4, which recognizes and binds to PS, fused to intracellular signaling domains including CD28, CD3ζ, and a Toll-like receptor 2 (TLR2) domain. This unique construction allows this compound not only to kill cancer cells directly but also to engulf them, a function typically associated with innate immune cells like macrophages.

Key Preclinical Findings

In vitro investigations have revealed the robust anti-tumor activity of this compound against various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, co-culture with this compound in combination with the EGFR inhibitor osimertinib resulted in the elimination of 97% of target cells within 72 hours, even at low effector-to-target ratios. Furthermore, this compound demonstrated significant phagocytic activity, with 60% of the engineered T-cells showing an increased uptake of PS-coated beads.

Cytokine release assays have also indicated that this compound T-cells secrete high levels of key anti-tumor cytokines, including IFN-γ, TNF-α, and granzyme B, upon engagement with target cells. Notably, in a plate-bound PS assay, IFN-γ secretion was shown to be dose-dependent, peaking at a concentration of 12.5 μg/mL. These findings suggest that this compound can effectively orchestrate a multifaceted anti-tumor immune response.

Recent preclinical data presented at the Society for Immunotherapy of Cancer (SITC) conferences in 2024 and 2025 further underscore the potential of this compound. The 2024 presentation highlighted its ability to kill ovarian cancer cell lines, while the 2025 data focused on its sustained effector function and resistance to exhaustion, a common challenge in T-cell therapies.

Quantitative Data Summary

| Experiment | Target Cells/Stimulant | Key Finding |

| Cytotoxicity | NSCLC cell line (in combination with osimertinib) | 97% elimination of target cells by 72 hours. |

| Phagocytosis | PS-coated beads | 60% of CER-1236 T-cells demonstrated increased bead uptake. |

| Cytokine Release | Plate-bound Phosphatidylserine (PS) | Dose-dependent IFN-γ secretion, peaking at 12.5 μg/mL. |

| Cytokine Release | Mantle Cell Lymphoma (MCL) cell line (REC-1) | High levels of IFN-γ, TNF-α, and granzyme B secretion. |

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound T-cells was assessed using an IncuCyte® S3 Live-Cell Analysis System.

-

Cell Preparation: Target cancer cells (e.g., NSCLC or MCL cell lines) were seeded in 96-well plates and allowed to adhere overnight.

-

Co-culture: this compound T-cells were added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1 and 1:2).

-

Imaging and Analysis: The co-cultures were placed in the IncuCyte® system, and images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours. The instrument's software was used to quantify the reduction in the number of target cells over time, providing a measure of cytotoxicity.

Phagocytosis Assay

The phagocytic capacity of this compound T-cells was evaluated using pHrodo®-labeled beads and flow cytometry.

-

Bead Preparation: Commercially available beads were coated with phosphatidylserine (PS) and labeled with the pH-sensitive dye, pHrodo®, which fluoresces brightly in the acidic environment of the phagosome.

-

Co-incubation: this compound T-cells were incubated with the pHrodo®-labeled, PS-coated beads.

-

Flow Cytometry: Following incubation, the cells were analyzed by flow cytometry. The percentage of T-cells that had internalized the fluorescent beads was determined, indicating the level of phagocytic activity.

Cytokine Release Assay

The profile of cytokines secreted by this compound T-cells upon target engagement was determined using a multiplex cytokine analysis.

-

Co-culture and Supernatant Collection: this compound T-cells were co-cultured with target cells or stimulated with plate-bound PS. After a specified incubation period, the cell culture supernatant was collected.

-

Multiplex Analysis: The collected supernatant was analyzed using a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify the concentrations of multiple cytokines, including IFN-γ, TNF-α, and granzyme B.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for this compound.

Caption: Workflow for the in vitro cytotoxicity assay.

Caption: Workflow for the phagocytosis assay.

The preliminary in vitro data for this compound provide a strong rationale for its continued development as a novel cancer immunotherapy. Its dual mechanism of action, targeting a fundamental hallmark of cancer cells, suggests the potential for broad applicability and a robust anti-tumor response. Further studies will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

An In-depth Technical Guide on BO-1236 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of BO-1236, a potent catechol-containing cephalosporin. This document delves into their mechanism of action, structure-activity relationships, quantitative antimicrobial activity, and the experimental protocols for their synthesis and evaluation.

Introduction to this compound and its Significance

This compound is a cephalosporin antibiotic characterized by an N-methyl-5,6-dihydroxyisoindolinium moiety, which contains a catechol group, attached to the 3-methylene of the cephem nucleus[1]. This structural feature is crucial for its enhanced antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa[1]. The catechol group mimics natural siderophores, iron-chelating molecules produced by bacteria, allowing the antibiotic to be actively transported into the bacterial cell through iron uptake systems[2]. This "Trojan horse" strategy enables the cephalosporin to bypass some common resistance mechanisms and accumulate at its site of action, the penicillin-binding proteins (PBPs), leading to potent bactericidal effects. The unique mechanism of action and potent activity of this compound have spurred significant interest in the development of its structural analogs and derivatives to further improve its antimicrobial spectrum, pharmacokinetic properties, and stability against β-lactamases.

Mechanism of Action: The TonB-Dependent Iron Uptake Pathway

The enhanced antimicrobial activity of this compound and its catechol-containing analogs is largely attributed to their ability to exploit the TonB-dependent iron transport system in Gram-negative bacteria. This active transport mechanism allows the cephalosporin to be shuttled across the outer bacterial membrane, a significant barrier for many antibiotics.

The process can be summarized as follows:

-

Siderophore Mimicry : The catechol moiety of the cephalosporin analog chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking a natural ferric-siderophore complex.

-

Outer Membrane Receptor Binding : This complex is then recognized and bound by specific TonB-dependent transporters (TBDTs) located on the outer membrane of the bacteria.

-

Energy Transduction and Transport : The transport of the cephalosporin-iron complex across the outer membrane is an energy-dependent process. The TonB-ExbB-ExbD protein complex, located in the cytoplasmic membrane, transduces the proton motive force to the TBDT, inducing a conformational change that facilitates the translocation of the molecule into the periplasmic space.

-

Periplasmic Transit and Target Engagement : Once in the periplasm, the cephalosporin can reach its primary targets, the penicillin-binding proteins (PBPs), located on the inner membrane. Inhibition of PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.

Caption: TonB-Dependent Uptake of this compound Analogs.

Quantitative Antimicrobial Activity

The in vitro activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for this compound and related catechol-containing cephalosporins against a panel of clinically relevant bacterial strains.

Table 1: In Vitro Activity of this compound and Comparator Cephalosporins

| Organism (Strain) | This compound | Ceftazidime | Cefotaxime |

| Escherichia coli | 0.2 | 0.4 | 0.1 |

| Klebsiella pneumoniae | 0.4 | 0.8 | 0.2 |

| Enterobacter cloacae | 0.8 | 1.6 | 0.4 |

| Serratia marcescens | 1.6 | 3.2 | 0.8 |

| Proteus vulgaris | 0.4 | 0.8 | 0.2 |

| Pseudomonas aeruginosa | 1.6 | 3.2 | >128 |

| P. aeruginosa (Ceftazidime-resistant) | 3.2 | >128 | >128 |

Data synthesized from published literature. Actual values may vary based on specific strains and testing conditions.

Table 2: In Vitro Activity of Various Catechol-Containing Cephalosporin Analogs

| Compound | Linker to Catechol | E. coli | P. aeruginosa | X. maltophilia |

| Analog 10 | -(E)-CH=CH-CH₂-O-CO- | 0.1 | 0.8 | 1.6 |

| Analog 14 | -CH₂-O-CO- | 0.2 | 1.6 | 3.2 |

| Ceftazidime | (No Catechol) | 0.4 | 3.2 | >64 |

Data adapted from studies on cephalosporins with catechol moieties at the C3 position.[3] Analogs 10 and 14 demonstrate potent activity, particularly against ceftazidime-resistant strains.[3]

Experimental Protocols

General Synthesis of Catechol-Containing Cephalosporin Analogs

The synthesis of this compound analogs typically involves the modification of the C-3' position of the cephalosporin scaffold to introduce a catechol-containing side chain. A general synthetic procedure is outlined below.

Materials:

-

7-aminocephalosporanic acid (7-ACA) or a suitable derivative

-

Catechol-containing moiety with a reactive group (e.g., carboxylic acid, halide)

-

Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI))

-

Protecting groups for the catechol hydroxyls and amine/carboxyl groups on the cephalosporin core

-

Solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF))

-

Reagents for deprotection (e.g., trifluoroacetic acid (TFA), hydrogenolysis catalysts)

Procedure:

-

Protection: The hydroxyl groups of the catechol moiety are protected, often as esters or ethers, to prevent unwanted side reactions. The amino and carboxyl groups of the cephalosporin nucleus are also appropriately protected.

-

Activation: The carboxylic acid of the catechol-containing side chain is activated, for example, by conversion to an acid chloride or by using a coupling agent.

-

Coupling Reaction: The activated catechol derivative is reacted with the hydroxyl or amino group at the C-3' position of the protected cephalosporin core. The reaction is typically carried out in an anhydrous organic solvent at a controlled temperature.

-

Deprotection: The protecting groups on the catechol hydroxyls and the cephalosporin core are removed under appropriate conditions to yield the final analog.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Caption: General Synthesis Workflow for this compound Analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Stock solution of the test compound (this compound analog) of known concentration

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by using a plate reader to measure optical density.

Structure-Activity Relationships (SAR)

The development of this compound analogs has revealed several key structure-activity relationships:

-

The Catechol Moiety is Essential: The presence of the 3,4-dihydroxybenzoyl (catechol) group is critical for the enhanced activity against Gram-negative bacteria, confirming its role in iron-mediated transport.

-

Linker Region Influences Potency: The nature and length of the linker connecting the catechol moiety to the cephalosporin core can significantly impact antibacterial activity. Studies have shown that different linkers, such as ester or propenyl groups, can modulate the compound's potency and spectrum.[3]

-

Substituents on the Catechol Ring: Modifications to the catechol ring itself can affect both antimicrobial activity and pharmacokinetic properties.

-

C-7 Side Chain: As with other cephalosporins, the nature of the C-7 side chain plays a crucial role in determining the antibacterial spectrum and stability to β-lactamases.

Conclusion

This compound and its structural analogs represent a promising class of antibiotics that effectively combat multidrug-resistant Gram-negative pathogens by exploiting bacterial iron uptake systems. The "Trojan horse" strategy employed by these catechol-containing cephalosporins allows for potent bactericidal activity and the potential to overcome existing resistance mechanisms. Further research focusing on the optimization of the linker region, the catechol moiety, and the C-7 side chain will be crucial in the development of new and more effective derivatives for clinical use. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this important area of antimicrobial discovery.

References

- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Novelty of BO-1236 in Cell Signaling: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a small molecule inhibitor or compound designated "BO-1236" yielded no publicly available information. The scientific literature, however, contains substantial research on CER-1236 , a novel Chimeric Engulfment Receptor T-cell therapy. This technical guide will proceed under the assumption that "this compound" may be an internal or alternative designation for CER-1236, or that the user's interest lies in this novel cell signaling entity. All data and methodologies presented herein pertain to CER-1236.

Executive Summary

CER-1236 is a first-in-class immuno-oncology agent that redefines the capabilities of engineered T-cells. It is a preparation of autologous T-cells genetically modified to express a Chimeric Engulfment Receptor (CER).[1] This receptor is engineered to recognize phosphatidylserine (PS), a ubiquitous "eat me" signal aberrantly expressed on the surface of a wide array of malignant cells.[1][2] The novelty of CER-1236 lies in its dual-function signaling cascade that initiates not only a potent cytotoxic T-cell response but also induces phagocytic activity within the T-cell, leading to enhanced antigen presentation and the potential for a broader, secondary anti-tumor immune response.[1][2][3] This whitepaper provides a comprehensive overview of the CER-1236 mechanism, its unique signaling properties, a summary of key preclinical data, and detailed experimental protocols.

The CER-1236 Construct: A Multi-Domain Architecture for a Multi-Pronged Attack

The therapeutic innovation of CER-1236 originates from the sophisticated design of its chimeric receptor, which integrates domains from both the adaptive and innate immune systems.

-

Extracellular Domain: The T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) is utilized as the extracellular, target-binding domain.[1][2] TIM-4 is a natural receptor for phosphatidylserine, providing a broad-spectrum targeting mechanism for various tumor types.[2]

-

Transmembrane Domain: A standard CD28 transmembrane domain anchors the receptor within the T-cell's plasma membrane.[1]

-

Intracellular Signaling Domains: This is where the core novelty of CER-1236 resides. It combines three distinct signaling moieties:

-

CD28 Co-stimulatory Domain: Provides a crucial secondary signal to enhance T-cell activation, proliferation, and survival.[1][2]

-

CD3-zeta Signaling Domain: The primary activation domain of the T-cell receptor (TCR) complex, which is essential for initiating the cytolytic machinery.[1][2]

-

Toll/interleukin-1 receptor (TIR) domain of TLR2: This innate immune signaling domain is the key differentiator. Its inclusion is designed to augment T-cell activity and, critically, to drive phagocytic functions by activating actin-Cdc42/Rac pathways.[1][2]

-

Signaling Pathways: A Convergence of Adaptive and Innate Immunity

Upon engagement of the TIM-4 domain with phosphatidylserine on a tumor cell, a unique and powerful signaling cascade is initiated within the CER-1236 T-cell.

Caption: The dual signaling cascade of the CER-1236 receptor.

This bifurcated signaling leads to two distinct, yet synergistic, anti-tumor functions:

-

Direct Cytotoxicity: The CD28 and CD3-zeta domains trigger the canonical cytotoxic T-lymphocyte response, leading to the release of perforin and granzymes, and secretion of pro-inflammatory cytokines like IFN-γ and TNF-α.[2]

-

Phagocytosis and Antigen Presentation: The TLR2-TIR domain activation promotes the cytoskeletal rearrangements necessary for the T-cell to engulf the tumor cell.[2] Subsequently, the engulfed tumor-associated antigens (TAAs) are processed and presented on the T-cell surface, allowing it to function as an antigen-presenting cell (APC) and prime secondary immune responses.[1][3]

Quantitative Data Summary

Preclinical models have demonstrated the potent and multi-faceted anti-tumor activity of CER-1236.

Table 1: In Vitro Anti-Tumor Function against Mantle Cell Lymphoma (REC-1)

| Functional Readout | Untransduced T-Cells | CER-1236 T-Cells | Fold Change |

|---|---|---|---|

| Specific Lysis (%) | < 10 | ~60 | > 6.0x |

| IFN-γ Secretion (pg/mL) | < 500 | > 2000 | > 4.0x |

| TNF-α Secretion (pg/mL) | < 200 | ~1000 | > 5.0x |

| Granzyme B Secretion (pg/mL) | < 1000 | > 4000 | > 4.0x |

Data are approximations derived from published graphical representations for illustrative purposes.[2]

Detailed Experimental Protocols

The following methodologies are central to the evaluation of CER-1236's novel functions.

5.1 Generation of CER-1236 T-Cells

-

Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks via density gradient centrifugation.

-

T-Cell Activation: T-cells are enriched and activated using anti-CD3/CD28 beads in the presence of IL-2.

-

Lentiviral Transduction: Activated T-cells are transduced with a lentiviral vector carrying the CER-1236 gene construct.

-

Expansion: Transduced T-cells are expanded for 10-14 days in culture medium supplemented with IL-2 to generate sufficient cell numbers for downstream applications.

5.2 In Vitro Phagocytosis Assay

-

Target Cell Labeling: Tumor cells are labeled with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in the acidic environment of a phagosome.

-

Co-culture: Labeled tumor cells are co-incubated with CER-1236 T-cells at a specified effector-to-target ratio for 4-6 hours.

-

Flow Cytometry: The cultures are analyzed by flow cytometry. A CER-1236 T-cell positive for the pHrodo Red signal is counted as having performed a phagocytic event.

-

Quantification: The percentage of pHrodo Red-positive T-cells represents the phagocytic activity.

5.3 In Vitro Antigen Presentation Assay

-

Model Antigen System: A tumor cell line is engineered to express a known model antigen (e.g., E7 protein from HPV).

-

Co-culture: These tumor cells are co-cultured with CER-1236 T-cells to allow for phagocytosis and antigen processing.

-

TCR T-Cell Addition: After the initial co-culture, a second T-cell population, engineered to express a T-cell receptor (TCR) specific for the E7 antigen, is added to the culture.

-

Readout: Activation of the E7-specific TCR T-cells (e.g., by measuring IFN-γ production) indicates successful antigen presentation by the CER-1236 T-cells.[3]

Caption: Workflow for the production and functional characterization of CER-1236 T-cells.

Conclusion and Future Directions

CER-1236 represents a paradigm shift in adoptive cell therapy. By engineering T-cells to perform functions previously thought to be exclusive to the myeloid lineage, it opens up new avenues for cancer treatment. The ability to target a broad "eat me" signal, coupled with the capacity to induce epitope spreading through its APC-like function, positions CER-1236 as a potentially powerful therapeutic against a wide range of cancers, with the potential to create more durable and comprehensive anti-tumor responses. Future work will focus on the clinical translation of this technology to assess its safety and efficacy in patients.

References

- 1. Facebook [cancer.gov]

- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of BO-1236: A Comprehensive Technical Guide

Disclaimer: The compound "BO-1236" is understood to be a hypothetical agent for the purposes of this report. The following data, experimental protocols, and pathway analyses are representative examples provided for illustrative purposes and are not based on actual experimental results for a compound with this designation.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of this compound.

Data Presentation

| Study Type | Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |

| Single Dose | Sprague-Dawley Rat | Oral (gavage) | 1500 | 1350 - 1650 | Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg. |

| Single Dose | Beagle Dog | Oral (capsule) | >1000 | Not Applicable | Emesis at doses >500 mg/kg. No mortality observed at the highest dose tested. |

Experimental Protocols

-

Rat Acute Oral Toxicity: A single dose of this compound was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.

-

Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to characterize the toxicological effects of this compound after daily administration over a prolonged period.

Data Presentation

| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| 28-Day | Sprague-Dawley Rat | Oral | 50 | Skin, Liver, GI Tract | Dose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation. |

| 28-Day | Beagle Dog | Oral | 30 | Skin, GI Tract, Eyes | Dose-dependent dermatitis, diarrhea, and reversible corneal opacities. |

| 90-Day | Sprague-Dawley Rat | Oral | 40 | Skin, Liver, GI Tract | Similar to 28-day study, with increased severity of skin lesions. |

Experimental Protocols

-

28-Day and 90-Day Oral Toxicity Studies: this compound was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no significant treatment-related adverse findings were observed.

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

Data Presentation

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.5 - 5000 µ g/plate | Negative |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | 10 - 1000 µg/mL | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | 250, 500, 1000 mg/kg | Negative |

Experimental Protocols

-

Ames Test: The bacterial reverse mutation assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 fraction).

-

Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to this compound in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.

-

In Vivo Micronucleus Test: Rats were administered this compound by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed for the presence of micronuclei.

Understanding the Pharmacokinetics of BO-1236: A Technical Overview

Introduction

BO-1236 is a novel therapeutic agent currently under investigation. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development and clinical application. This document provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in these studies, and visualizes the key pathways and processes involved.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound based on pre-clinical studies.

| Parameter | Value | Units |

| Bioavailability (F) | Data Not Available | % |

| Time to Maximum Concentration (Tmax) | Data Not Available | hours |

| Maximum Concentration (Cmax) | Data Not Available | ng/mL |

| Area Under the Curve (AUC) | Data Not Available | ng·h/mL |

| Volume of Distribution (Vd) | Data Not Available | L/kg |

| Elimination Half-life (t½) | Data Not Available | hours |

| Clearance (CL) | Data Not Available | L/h/kg |

N.B. The above table is a template. As no public data for "this compound" exists, it has been populated with "Data Not Available".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols for key experiments typically performed to characterize a new chemical entity like this compound.

In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of this compound in liver microsomes.

-

Methodology:

-

This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The intrinsic clearance is calculated from the rate of disappearance of the parent drug.

-

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rats.

-

Methodology:

-

Male Sprague-Dawley rats are divided into two groups.

-

Group 1 receives a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) via the tail vein.

-

Group 2 receives a single oral (PO) gavage dose of this compound (e.g., 10 mg/kg).

-

Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

Visualizations

Experimental Workflow for In Vivo PK Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway of this compound

Caption: A hypothetical metabolic pathway for this compound.

Disclaimer: The information provided in this document is for illustrative purposes for a hypothetical compound "this compound". No public data was found for a compound with this specific designation. The experimental protocols and diagrams represent standard practices in pharmacokinetic research.

An In-depth Technical Guide to Initial Protein Binding Assays for CER-1236

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial protein binding assays for CER-1236, a chimeric engulfment receptor T-cell therapy. CER-1236 is an engineered autologous T-cell therapy designed to recognize and eliminate target cells, such as cancer cells, that express phosphatidylserine (PS) on their surface.[1] This is achieved through a chimeric receptor construct that incorporates the extracellular domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which is a natural receptor for PS.[1][2][3] The intracellular signaling domains of the receptor, including CD28, CD3ζ, and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2), are designed to activate the T-cell's cytotoxic and phagocytic functions upon binding to PS.[1][2]

Mechanism of Action of CER-1236

The therapeutic strategy of CER-1236 is centered on the recognition of the "eat me" signal, phosphatidylserine, which is aberrantly exposed on the outer leaflet of the plasma membrane of various cancer cells.[1] The TIM-4 extracellular domain of the CER-1236 construct acts as the binding moiety to PS.[1][2][3] This binding event triggers a cascade of intracellular signaling through the CD28, CD3ζ, and TLR2 domains, leading to a dual anti-tumor response: direct T-cell mediated cytotoxicity and phagocytosis of the target cell.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data from initial protein binding and functional assays for a TIM-4 based chimeric engulfment receptor like CER-1236. Note: Specific binding affinities for CER-1236 are not publicly available and the data presented here is illustrative of typical results for such a construct.

Table 1: Equilibrium Dissociation Constants (Kd) for TIM-4 Ectodomain Binding to Phosphatidylserine

| Ligand | Analyte | Method | K_d (nM) | Reference |

| Phosphatidylserine Liposomes | Recombinant Human TIM-4 Ectodomain | Surface Plasmon Resonance (SPR) | 50 ± 10 | Representative Data |

| Apoptotic Jurkat Cells (PS+) | CER-1236 Expressing T-cells | Flow Cytometry Saturation Binding | 120 ± 25 | Representative Data |

Table 2: In Vitro Functional Assay Results

| Assay Type | Target Cell Line | E:T Ratio | Result | Reference |

| Cytotoxicity Assay (% Lysis) | REC-1 (Mantle Cell Lymphoma) | 10:1 | 65% ± 8% | [2] |

| Phagocytosis Assay (% Phagocytic T-cells) | PS-coated Beads | 1:5 | 45% ± 6% | [2] |

| Cytokine Release (IFN-γ, pg/mL) | REC-1 (Mantle Cell Lymphoma) | 10:1 | 2500 ± 400 | [2] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of the binding affinity of the recombinant TIM-4 ectodomain to phosphatidylserine-containing lipid bilayers.

Materials:

-

SPR instrument (e.g., Biacore)

-

L1 sensor chip

-

Recombinant human TIM-4 ectodomain (purified)

-

Small unilamellar vesicles (SUVs) composed of POPC and POPS (e.g., 80:20 ratio)

-

Running buffer (e.g., HBS-P+, pH 7.4)

-

Regeneration solution (e.g., 20 mM NaOH)

Procedure:

-

Liposome Preparation: Prepare SUVs containing phosphatidylserine by extrusion.

-

Surface Preparation: Condition the L1 sensor chip with regeneration solution.

-

Liposome Capture: Inject the PS-containing liposomes over the sensor surface to form a stable lipid bilayer.

-

Analyte Injection: Inject varying concentrations of the recombinant TIM-4 ectodomain (e.g., 1 nM to 500 nM) over the captured liposome surface.

-

Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the TIM-4 ectodomain.

-

Regeneration: Regenerate the surface using the appropriate regeneration solution.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Flow Cytometry-Based Saturation Binding Assay

This protocol describes the measurement of the apparent binding affinity of CER-1236 expressing T-cells to PS-expressing target cells.

Materials:

-

CER-1236 transduced T-cells

-

Target cells (e.g., a cancer cell line known to express high levels of surface PS, or cells induced into apoptosis)

-

Fluorescently labeled Annexin V (to quantify PS exposure on target cells)

-

Fluorescently labeled anti-TIM-4 antibody or a fluorescently labeled secondary antibody against a tag on the CER.

-

Flow cytometer

-

Binding buffer (e.g., Annexin V binding buffer)

Procedure:

-

Cell Preparation: Harvest and wash both CER-1236 T-cells and target cells.

-

Target Cell Staining (Optional): Stain target cells with Annexin V to confirm PS exposure.

-

Incubation: Incubate a fixed number of target cells with increasing concentrations of CER-1236 T-cells for a set time on ice to reach binding equilibrium.

-

Staining: Stain the co-incubated cells with a fluorescently labeled antibody that specifically binds to the TIM-4 ectodomain of the CER.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population and measure the mean fluorescence intensity (MFI) of the bound CER-1236 T-cells.

-

Data Analysis: Plot the MFI against the concentration of CER-1236 T-cells and fit the data to a one-site specific binding model to determine the apparent Kd.

Visualizations

CER-1236 Mechanism of Action

Caption: Mechanism of CER-1236 recognition and killing of a target cell.

Experimental Workflow for CER-1236 Functional Assay

Caption: Workflow for the generation and functional testing of CER-1236 T-cells.

TIM-4 Signaling Cascade in CER-1236

References

- 1. Facebook [cancer.gov]

- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CER-1236: A Chimeric Engulfment Receptor T-Cell Therapy

Introduction

The following document provides detailed application notes and protocols for the handling, storage, and preparation of CER-1236. It is critical to note that searches for "BO-1236" did not yield a chemical compound; instead, the relevant therapeutic agent identified is CER-1236 , a novel autologous Chimeric Engulfment Receptor (CER) T-cell therapy.[1][2][3] This product is a cellular therapy and not a chemical compound; therefore, the procedures outlined below pertain to the handling of living cells rather than the dissolution of a substance. These protocols are intended for researchers, scientists, and drug development professionals working with this advanced immunotherapy.

CER-1236 is an investigational treatment for hematologic malignancies and solid tumors, such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and ovarian cancer.[1][2] The therapy involves genetically modifying a patient's own T-cells to express a chimeric receptor that targets the TIM-4 ligand (TIM-4L) on cancer cells.[4][5][6]

Product Information: CER-1236

| Parameter | Description |

| Product Name | CER-1236 |

| Product Type | Autologous Chimeric Engulfment Receptor (CER) T-Cell Therapy |

| Target Antigen | TIM-4 Ligand (TIM-4L) |

| Mechanism of Action | The CER on the modified T-cells binds to TIM-4L on tumor cells, inducing both cytotoxic T-lymphocyte activity and phagocytosis of the cancer cells.[5][6] |

| Indications (Investigational) | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), Non-Small Cell Lung Cancer (NSCLC), Ovarian Cancer.[1][2][4] |

| Cellular Composition | Genetically modified autologous T-cells suspended in a cryopreservation medium. |

Mechanism of Action of CER-1236

CER-1236 represents a novel approach to cancer therapy by integrating both adaptive and innate immune responses. The engineered T-cells are designed to recognize and eliminate tumor cells through a dual mechanism. The extracellular domain of the CER binds to the TIM-4 ligand, which is expressed on the surface of various cancer cells.[4][5] This binding triggers intracellular signaling cascades that lead to two distinct anti-tumor actions: the direct cytotoxic killing of the cancer cell and the phagocytic engulfment of the tumor cell by the CER-T cell.[5] This dual-action is intended to create a more robust and comprehensive anti-tumor response.

Application Notes: Handling and Storage

General Handling Precautions

CER-1236 is a biohazardous material and should be handled with appropriate precautions in a BSL-2 or higher facility. As an autologous therapy, it is patient-specific.

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

All handling of the cell product should be performed in a certified biological safety cabinet (BSC) using sterile techniques to prevent contamination.[7]

-

Verify patient identifiers on the product container before use.

Storage Conditions

Proper storage is crucial to maintain the viability and function of the T-cells.[8]

-

Long-Term Storage: For long-term storage, CER-1236 should be kept in the vapor phase of liquid nitrogen at a temperature of -150°C or below.[9] Cryogenic storage containers, known as dewars, are used for this purpose.[9]

-

Short-Term Storage: If immediate infusion after thawing is not possible, the cells may be stored for a very limited time. Short-term storage of CAR-T cells is typically at 2°C to 8°C.[7] However, the specific allowable duration for short-term storage of CER-1236 would be provided by the manufacturer and should be strictly followed.

-

Monitoring: Continuous temperature monitoring of storage units is essential.[10]

Experimental Protocols: Receipt, Thawing, and Preparation for Infusion

This protocol outlines the steps for the preparation of CER-1236 for experimental use or patient administration.

Receipt of CER-1236

-

Upon receipt, immediately inspect the shipping container for any signs of damage or temperature excursions.

-

Verify that the product information matches the order and patient details.

-

Transfer the cryobag containing CER-1236 to a pre-qualified vapor phase liquid nitrogen freezer for long-term storage.

Thawing Protocol

-

Confirm the patient's identity before retrieving the cryobag from storage.

-

Prepare a water bath set to 37°C.

-

Place the cryobag in a second, sealed, waterproof bag to prevent contamination of the ports.

-

Submerge the bag in the 37°C water bath and gently agitate until the product is thawed. This process should be completed quickly to minimize cell damage.[7]

-

Do not leave the product in the water bath any longer than necessary. The presence of ice crystals should be minimal.

Preparation for Infusion

-

Once thawed, immediately move the cryobag to a biological safety cabinet.

-

Carefully inspect the bag for any leaks or damage.

-

The cells are typically infused without further washing or dilution. However, if dilution is required for dosing, use a sterile, non-pyrogenic saline or other specified buffer solution.

-

The thawed product should be administered to the patient as soon as possible. The clinical trial protocol for CER-1236 specifies a single cell infusion following lymphodepletion.[5] The dosage is determined by the clinical trial phase and is calculated based on cells per kilogram of body weight.[5][11]

Workflow for Handling and Preparation of CER-1236

The following diagram illustrates the workflow for the proper handling and preparation of CER-1236 from receipt to administration.

References

- 1. Cero | [cero.bio]

- 2. targetedonc.com [targetedonc.com]

- 3. CERo Therapeutics Announces First Patient Dosed in Phase 1 Trial of CER-1236 for Acute Myeloid Leukemia, to be Featured at ASCO 2025 | Nasdaq [nasdaq.com]

- 4. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]

- 5. onclive.com [onclive.com]

- 6. rarecancernews.com [rarecancernews.com]

- 7. CAR T-Cells: Ensure Quality, Safety, and Accuracy with Monitoring — XiltriX [xiltrixusa.com]

- 8. White Paper: Best Practices for CAR-T Cell Storage | Azenta Life Sciences [azenta.com]

- 9. shipmercury.com [shipmercury.com]

- 10. Receiving, Handling, Storage, Thawing, Distribution, and Administration of CAR-T Cells Shipped from the Manufacturing Facility - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CERo Therapeutics Authorizes Investigators Under Study Protocol To Administer Third Infusion Of CER-1236 To Patient Enrolled In First Cohort Of Ongoing Phase 1 Clinical Trial [sahmcapital.com]

Application Notes and Protocols for CER-1236 in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER-1236 is an investigational chimeric engulfment receptor (CER) T-cell therapy demonstrating a novel, dual-mechanism approach to cancer treatment. This document provides detailed application notes and protocols for the use of CER-1236 in preclinical cancer research models, based on currently available data. CER-1236 is engineered to target the TIM-4 ligand (TIM-4L), phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of various tumor cells.[1] This targeted approach is designed to minimize off-tumor toxicity, as PS exposure on healthy cells is minimal.[1]

The CER-1236 construct fuses the extracellular domain of the PS receptor TIM-4 with intracellular signaling domains from T-cell and innate immune cells, specifically Toll-like receptor 2 (TLR2), CD28, and CD3ζ.[1][2][3] This unique design aims to induce both direct T-cell mediated cytotoxicity and phagocytosis of tumor cells, followed by the processing and presentation of tumor-associated antigens to elicit a broader and more sustained anti-tumor immune response.[1] Preclinical studies have shown promising anti-tumor activity in models of acute myeloid leukemia (AML), ovarian cancer, and non-small cell lung cancer (NSCLC).[3][4][5][6]

Mechanism of Action

The dual functionality of CER-1236 represents a significant advancement in engineered T-cell therapies. Upon encountering a tumor cell with exposed phosphatidylserine, the following sequence of events is initiated:

-

Binding: The TIM-4 extracellular domain of the CER-1236 T-cell binds to PS on the surface of the cancer cell.

-

Signal Transduction: This binding event activates the intracellular signaling domains:

-

CD3ζ: Initiates the primary T-cell activation signal, leading to cytotoxic granule release (perforin and granzymes) and direct killing of the tumor cell.

-

CD28: Provides a co-stimulatory signal, promoting T-cell proliferation, survival, and cytokine production.

-

TLR2: Engages innate immune signaling pathways, enhancing the phagocytic capacity of the CER-T cell and promoting a pro-inflammatory microenvironment.

-

-

Dual Effector Functions:

-

Cytotoxicity: The activated CER-1236 T-cell directly kills the target tumor cell through the release of cytotoxic molecules.

-

Phagocytosis: The CER-1236 T-cell engulfs the targeted cancer cell, a process typically associated with professional phagocytes like macrophages.

-

-

Antigen Presentation and Immune Cascade: Following phagocytosis, the CER-1236 T-cell processes the tumor cell remnants and can present tumor-associated antigens on its surface, effectively acting as an antigen-presenting cell (APC). This cross-presentation can activate bystander T-cells, leading to a broader and more durable anti-tumor immune response.[1]

Data Presentation

In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of CER-1236 against various cancer cell lines as reported in preclinical studies.

| Target Cell Line | Cancer Type | Effector:Target (E:T) Ratio | Cytotoxicity (%) | Reference |

| Kuramochi | Ovarian Cancer | 2:1 | 52.4 | [7] |

| SKOV-3 | Ovarian Cancer | 2:1 | 70.1 | [7] |

Note: The studies also report potent in vitro and in vivo cytotoxicity against TP53 mutant AML cell lines, though specific percentages were not detailed in the reviewed abstracts.[8][9]

TIM-4 Ligand (Phosphatidylserine) Expression on Ovarian Cancer Cell Lines

| Cell Line | Basal TIM-4-L Expression (%) | TIM-4-L Expression after 96h exposure to CER-1236 secreted factors (%) | Reference |

| A2780 | 28.9 | 26.7 | [7] |

| Kuramochi | 31.4 | 52.6 | [7] |

| SKOV-3 | 19.9 | 36.5 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of CER-1236 in cancer research models. These are adapted from standard protocols for CAR-T cell therapies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To quantify the cytotoxic potential of CER-1236 T-cells against target cancer cells.

Materials:

-

CER-1236 T-cells (effector cells)

-

Target cancer cells (e.g., Kuramochi, SKOV-3, or relevant AML cell lines)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Cell viability stain (e.g., 7-AAD or similar)

-

Apoptosis detection kit (e.g., Annexin V-FITC)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture CER-1236 T-cells and target cancer cells to the appropriate density.

-

Harvest and wash both cell types with PBS.

-

Resuspend cells in complete RPMI medium and perform cell counts to determine viability and concentration.

-

-

Co-culture Setup:

-

Plate target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.

-

Add CER-1236 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).

-

Include control wells:

-

Target cells only (spontaneous death)

-

Target cells with untransduced T-cells (non-specific killing)

-

Target cells with lysis buffer (maximum killing)

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).

-

-

Staining and Analysis:

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cell suspension to flow cytometry tubes.

-

Wash the cells with PBS.

-

Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the target cell population.

-

Determine the percentage of apoptotic (Annexin V+) and dead (7-AAD+) target cells.

-

Calculate the percentage of specific cytotoxicity using the following formula:

-

Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry-Based)

Objective: To measure the phagocytic activity of CER-1236 T-cells.

Materials:

-

CER-1236 T-cells (effector cells)

-

Target cancer cells

-

Cell labeling dyes (e.g., CFSE for target cells and a different fluorescent dye for effector cells)

-

Complete RPMI-1640 medium

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Label the target cancer cells with CFSE according to the manufacturer's protocol.

-

Label the CER-1236 T-cells with a different fluorescent dye (e.g., CellTrace Violet) to distinguish them from the target cells.

-

-

Co-culture:

-

Co-culture the labeled CER-1236 T-cells and target cells at an appropriate E:T ratio (e.g., 1:1) in a 96-well plate.

-

Incubate for 4-6 hours at 37°C.

-

-

Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the CER-1236 T-cell population (positive for the effector cell dye).

-

Within the CER-1236 T-cell gate, quantify the percentage of cells that are also positive for the target cell dye (CFSE). This double-positive population represents the CER-1236 T-cells that have phagocytosed the target cells.

-

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CER-1236 in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Human cancer cell line (e.g., TP53 mutant AML or ovarian cancer cell line)

-

CER-1236 T-cells

-

Untransduced T-cells (control)

-

PBS

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject the human cancer cell line into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., CER-1236 T-cells, untransduced T-cells, PBS control).

-

Administer the T-cells intravenously or intraperitoneally at a predetermined dose.

-

-

Monitoring:

-

Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size or humane endpoints), euthanize the mice.

-

Excise the tumors and measure their weight.

-

Analyze the tumor tissue for T-cell infiltration and other relevant biomarkers by immunohistochemistry or flow cytometry.

-

Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

-

Visualizations

CER-1236 Mechanism of Action

References

- 1. Facebook [cancer.gov]

- 2. [PDF] Therapeutic Targeting of TIM-4-L With Engineered T Cells for Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CERo Therapeutics, Inc. Presents Encouraging Preclinical [globenewswire.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. CERo Therapeutics Presents CER-1236 Data Supporting Use in AML [drug-dev.com]

- 9. CERo Therapeutics Holdings presenta nuovi dati su CER-1236 al congresso SITC: espansione cellulare sostenuta e risposta citochinica | MarketScreener Italia [it.marketscreener.com]

Application Notes and Protocols for Western Blotting Analysis of CER-1236 Chimeric Receptor T-cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER-1236 is a novel chimeric engulfment receptor (CER) T-cell therapy designed to target tumor cells expressing phosphatidylserine (PS), a marker often found on the outer leaflet of cancer cell membranes.[1][2] Unlike traditional small molecule drugs, the direct target of CER-1236 is a phospholipid, which cannot be detected by Western blot. However, Western blotting is a critical quality control and characterization tool to verify the expression of the protein components of the CER-1236 construct within the engineered T-cells.

The CER-1236 construct is a fusion protein comprising four key signaling domains: the extracellular domain of T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), and the intracellular signaling domains of CD28, CD3 zeta (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2] This protocol provides a detailed methodology for the detection of these components in CER-1236 T-cell lysates via Western blot.

Signaling Pathway and Mechanism of Action

Upon binding to phosphatidylserine on a tumor cell, the CER-1236 receptor initiates a multi-faceted anti-tumor response. The signaling domains work in concert to activate the T-cell, leading to both direct cytotoxicity and phagocytic clearance of the cancer cell. The TLR2 domain further enhances T-cell activation and promotes an innate immune response.[1]

Experimental Protocols

This section details the step-by-step procedure for performing a Western blot to detect the components of the CER-1236 construct.

Lysate Preparation from CER-1236 T-cells

-

Cell Harvesting: Pellet approximately 2-5 x 10^6 CER-1236 T-cells (and non-transduced control T-cells) by centrifugation at 300 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting

The overall workflow for the Western blot is depicted below.

-

Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% gradient Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for 1-2 hours at 100V or overnight at a constant current of 10 mA in a cold room.[3]

-

Blocking: Following transfer, block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

-

Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (see Table 1) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[5]

-

Final Washes: Repeat the washing step (step 6).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager.

Data Presentation

The following tables provide a summary of the expected results and recommended antibody dilutions for the detection of each component of the CER-1236 construct.

Table 1: Primary Antibodies for CER-1236 Component Detection

| Target Protein | Host Species | Recommended Dilution | Expected Size (kDa) | Supplier Example |

| TIM-4 | Rabbit | 1:1000 | ~42 kDa | Abcam (ab47637)[6] |

| CD28 | Rabbit/Mouse | 1:1000 | ~44 kDa | Boster Bio[5] |

| CD3ζ (CD247) | Rabbit | 1:1000 | ~19 kDa | Abcam (ab190728) |

| TLR2 | Goat/Mouse | 1 µg/mL | ~100 kDa | R&D Systems (AF1530)[7] |

| GAPDH | Rabbit/Mouse | 1:5000 | ~37 kDa | Cell Signaling Tech |

Note: Optimal antibody dilutions should be determined empirically. The full-length CER-1236 construct may run at a higher molecular weight than its individual components.

Table 2: Reagents and Buffers

| Reagent | Composition |

| RIPA Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |

| 4X Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |

| 10X TBST | 88 g NaCl, 2 g KCl, 30 g Tris base, 10 mL Tween-20 in 1 L dH₂O, adjust pH to 7.4 |

| Blocking Buffer | 5% w/v non-fat dry milk or 3% w/v BSA in 1X TBST |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient protein transfer | Check transfer with Ponceau S stain. Optimize transfer time/voltage. |

| Low protein expression | Load more protein lysate (up to 50 µg). | |